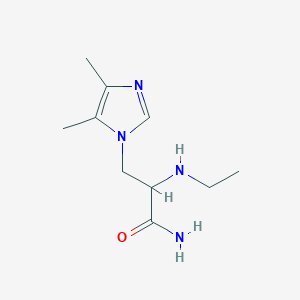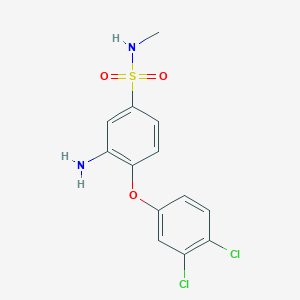
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-Isobutoxy-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Isobutoxy-3-methylpentane-1-sulfonic acid+SOCl2→5-Isobutoxy-3-methylpentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonate salt using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-Isobutoxy-3-methylpentane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Applications De Recherche Scientifique
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties such as solubility and thermal stability.
Biological Research: Used in the synthesis of sulfonate esters and sulfonamides, which are important in studying enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 5-Isobutoxy-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
p-Toluenesulfonyl Chloride (TsCl): A commonly used sulfonyl chloride with a toluene group, often used in organic synthesis for the protection of hydroxyl groups.
Benzenesulfonyl Chloride (C6H5SO2Cl): Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness of 5-Isobutoxy-3-methylpentane-1-sulfonyl Chloride
This compound is unique due to its branched alkyl chain and isobutoxy group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H21ClO3S |
|---|---|
Poids moléculaire |
256.79 g/mol |
Nom IUPAC |
3-methyl-5-(2-methylpropoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(2)8-14-6-4-10(3)5-7-15(11,12)13/h9-10H,4-8H2,1-3H3 |
Clé InChI |
LOXMAMRUHMGMCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCCC(C)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B13640417.png)
![disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13640418.png)






